ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC16495886
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3,(H2,11,12) |
| Standard InChI Key | QONWLAIFOWJRMU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=NC=C2N1)N |
Introduction
Structural and Electronic Features
Core Architecture
The compound’s backbone consists of a pyrrolo[2,3-c]pyridine system, where a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) at the 2,3- and c-positions. This arrangement creates a bicyclic framework with distinct electronic properties. The amino group (-NH) at the 5-position and the ethyl ester (-COOEt) at the 2-position introduce regions of high electron density, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=NC=C2N1)N |
| InChIKey | QONWLAIFOWJRMU-UHFFFAOYSA-N |
Tautomerism and Protonation States
The pyrrolo[2,3-c]pyridine system exhibits tautomerism, with the 1H-tautomer being the most stable due to intramolecular hydrogen bonding between the pyrrolic NH and the adjacent pyridinic nitrogen. The amino group’s basicity () and the ester’s electron-withdrawing nature further modulate the compound’s solubility and reactivity in aqueous and organic media .
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed protocols remain proprietary, general approaches involve cyclocondensation reactions. A plausible method involves:
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Cyclization of 5-Aminopyridine Derivatives: Reacting 5-amino-2-cyanopyridine with ethyl acetoacetate under acidic conditions, followed by ring closure via intramolecular nucleophilic attack.
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Palladium-Catalyzed Cross-Coupling: Introducing the ester group via Suzuki-Miyaura coupling between a boronic ester and a halogenated pyrrolopyridine precursor .
Reactivity Profile
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Amino Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields the N-acetyl derivative.
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Ester Group: Susceptible to hydrolysis (acidic or basic) to form the carboxylic acid or transesterification with alcohols .
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Electrophilic Substitution: The electron-rich pyrrole ring undergoes nitration or sulfonation at the 3-position.
Physicochemical Properties
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 3350 cm (N-H stretch), 1705 cm (C=O), 1600 cm (C=N).
Comparative Analysis with Structural Analogs
Table 2: Comparison of Pyrrolopyridine Derivatives
The amino derivative exhibits enhanced nucleophilicity compared to methoxy or formyl analogs, making it preferable for cross-coupling reactions .
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